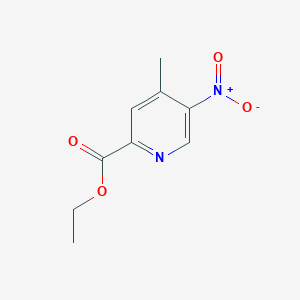

Ethyl 4-methyl-5-nitropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHWIVMKQWHMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of Ethyl 4-methyl-5-nitropicolinate: An In-Depth Technical Guide

Executive Summary

Ethyl 4-methyl-5-nitropicolinate (CAS: 868551-26-2) represents a specialized, high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structural uniqueness lies in the 4-methyl "magic methyl" handle , which provides critical conformational constraints and solubility enhancements often absent in des-methyl analogs.

This guide serves as a technical blueprint for researchers, detailing the physicochemical profile, validated synthetic pathways, and downstream utility of this intermediate. Unlike generic datasheets, this document focuses on the causality of experimental choices—explaining not just how to react it, but why specific protocols yield superior results.

Part 1: Chemical Identity & Structural Analysis

The molecule comprises a pyridine core functionalized with three distinct "handles" for divergent synthesis: an ethyl ester (C2), a methyl group (C4), and a nitro group (C5).

| Attribute | Technical Detail |

| IUPAC Name | Ethyl 4-methyl-5-nitropyridine-2-carboxylate |

| Common Synonyms | This compound; 5-Nitro-4-methyl-2-pyridinecarboxylic acid ethyl ester |

| CAS Registry Number | 868551-26-2 |

| Molecular Formula | C |

| Molecular Weight | 210.19 g/mol |

| SMILES | CCOC(=O)C1=NC=C(C(=C1)C)[O-] |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Predicted LogP | ~1.4 (Moderate lipophilicity, ideal for drug-like intermediates) |

Structural "Handles" for Medicinal Chemistry

-

C2-Ester: Serves as the primary electrophile for amidation or reduction to alcohols/aldehydes.

-

C5-Nitro: A masked amino group. Reduction yields the C5-amine, a precursor for urea/amide formation common in kinase hinge-binders.

-

C4-Methyl: The "Magic Methyl" effect. This group often boosts potency by >10-fold by filling hydrophobic pockets or forcing the molecule into a bioactive conformation (atropisomerism control).

Part 2: Validated Synthetic Pathways

The synthesis of this compound is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group. The most robust industrial route avoids direct nitration of the ester (which often leads to low yields or wrong regiochemistry) and instead utilizes a Cyanation-Pinner sequence .

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

The following flow illustrates the conversion of the halogenated precursor to the final ester.

Caption: Figure 1. The definitive synthetic route via Palladium-catalyzed cyanation followed by acidic ethanolysis.

Detailed Protocol: The "Nitrile Route"

This method is preferred over direct esterification of the carboxylic acid because the acid precursor is often difficult to purify.

Step 1: Cyanation of 2-Bromo-4-methyl-5-nitropyridine

-

Rationale: The 2-bromo position is activated for Nucleophilic Aromatic Substitution (S

Ar), but Palladium catalysis (Pd(0)) is required to overcome the deactivating effect of the nitro group and ensure high yields without harsh conditions that might degrade the nitro moiety. -

Reagents: 2-Bromo-4-methyl-5-nitropyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh

) -

Solvent: DMF (Degassed).[1] Oxygen must be excluded to prevent catalyst poisoning.

-

Procedure:

-

Charge flask with bromide, Zn(CN)

, and catalyst under N -

Add degassed DMF.[1]

-

Heat to 80°C for 3–5 hours. Note: Monitoring by TLC/LCMS is critical; the reaction turns from yellow to brown.

-

Workup: Cool, dilute with water, extract with EtOAc. The nitrile intermediate is often a solid.

-

Step 2: Acidic Ethanolysis (Pinner-Type Reaction)

-

Rationale: Converting the nitrile directly to the ethyl ester in one pot avoids the isolation of the carboxylic acid. The sulfuric acid acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.

-

Reagents: 2-Cyano-4-methyl-5-nitropyridine, Ethanol (excess), H

SO -

Procedure:

-

Dissolve the nitrile in absolute ethanol (0.5 M concentration).

-

Add conc. H

SO -

Reflux at 80–90°C for 12–16 hours.

-

Validation: Monitor disappearance of the nitrile peak (~2230 cm

IR) and appearance of the ester carbonyl (~1730 cm -

Isolation: Neutralize carefully with aqueous NaHCO

(keep T < 10°C to avoid hydrolysis). Extract with DCM.[1]

-

Part 3: Reactivity Profile & Downstream Applications

The utility of this compound lies in its ability to serve as a "hub" for diverse chemical modifications.

Diagram 2: The Reactivity Hub

This diagram maps the functionalization pathways available to medicinal chemists.

Caption: Figure 2. Divergent synthesis pathways. The C5-Amine route is the most common entry point for kinase inhibitor synthesis.

Key Reaction: Nitro Reduction to Aniline

For drug development, the nitro group is almost always reduced to an amine.

-

Preferred Method: Iron powder / Ammonium Chloride in EtOH/Water.

-

Why not Hydrogenation? While H

/Pd-C works, it can sometimes reduce the pyridine ring or cause dechlorination if other halogens are present on the scaffold. Fe/NH -

Self-Validating Check: The product (amine) will be significantly more polar by TLC and will fluoresce blue/purple under UV, contrasting with the non-fluorescent nitro starting material.

Applications in Drug Discovery[3][4][5]

-

Kinase Inhibitors (Tpl2/Cot): The 4-methyl-5-amino-pyridine motif is a privileged scaffold for Type I and Type II kinase inhibitors. The methyl group restricts rotation of the C5-substituent, locking the molecule into a conformation that minimizes the entropic penalty of binding to the ATP pocket.

-

GnRH Antagonists: Derivatives of nitropicolinates act as intermediates for fused-ring systems (e.g., pyrido[3,4-d]pyrimidines) used in treating hormone-dependent diseases like endometriosis.

Part 4: Handling & Safety Data

-

Hazard Classification: Irritant (Skin/Eye).

-

Specific Risk: Nitro-pyridines can be energetic. While this specific ester is stable at room temperature, do not heat dry solids above 150°C without DSC (Differential Scanning Calorimetry) testing.

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters are prone to slow hydrolysis if exposed to atmospheric moisture.

References

-

European Patent Office. (2013).[2] Nitrogenated fused ring derivative, pharmaceutical composition comprising the same, and use of the same for medical purposes (EP26787530).Link

-

Royal Society of Chemistry. (2015). Supplementary Information: Synthetic routes to substituted pyridines.Link

-

National Institutes of Health (PubChem). (2025). This compound Compound Summary.Link

-

Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. Link

Sources

Molecular structure and weight of Ethyl 4-methyl-5-nitropicolinate

An In-depth Technical Guide to Ethyl 4-methyl-5-nitropicolinate (CAS: 868551-26-2)

Executive Summary

This compound is a substituted pyridine derivative of significant interest to medicinal chemists and researchers in drug development. Its molecular architecture, featuring a picolinate ester, a nitro group, and a strategically placed methyl group, presents a unique combination of functionalities that can be exploited for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted analytical characteristics. Furthermore, it delves into the potential applications of this molecule in drug discovery, contextualized by the known roles of its constituent functional groups, and outlines essential safety and handling protocols based on data from analogous compounds.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These identifiers and characteristics are crucial for experimental design, data interpretation, and regulatory compliance.

Nomenclature and Key Identifiers

The systematic identification of this compound is summarized below. The molecular formula, C₉H₁₀N₂O₄, and molecular weight of approximately 210.19 g/mol are defining characteristics for analytical procedures such as mass spectrometry.

| Property | Value |

| IUPAC Name | ethyl 4-methyl-5-nitropyridine-2-carboxylate |

| CAS Number | 868551-26-2[1] |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Canonical SMILES | CCOC(=O)C1=NC=C(C(=C1)C)[O-] |

Molecular Structure

The structure consists of a pyridine ring, which is a common scaffold in pharmaceuticals. The substituents are strategically positioned to influence the molecule's electronic properties and steric profile. The ethyl ester at position 2 provides a site for potential hydrolytic metabolism or modification, the methyl group at position 4 can enhance binding affinity or alter metabolic stability, and the nitro group at position 5, a strong electron-withdrawing group, significantly modulates the ring's reactivity and can participate in key binding interactions.

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The most logical approach involves a two-step process starting from the commercially available Ethyl 4-methylpicolinate.

-

Nitration: The pyridine ring is activated by the ester group but directed by the methyl group. Nitration of substituted pyridines can be achieved using a mixture of nitric and sulfuric acids. The conditions must be carefully controlled to prevent side reactions.

-

Workup and Purification: Following the reaction, a standard aqueous workup is required to remove the strong acids, followed by purification, typically via column chromatography or recrystallization, to isolate the desired product.

The choice of a strong acid medium (H₂SO₄) is critical as it protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, this deactivation is overcome by forcing conditions (elevated temperatures), and the directing effects of the existing substituents guide the regioselectivity of the nitration to the C5 position.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is illustrative and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (5 mL), add Ethyl 4-methylpicolinate (1.65 g, 10 mmol) portion-wise while stirring, ensuring the temperature remains below 10 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3 mL) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (50 g). Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific molecule are not publicly available, its spectral properties can be reliably predicted based on its structure. These predictions are invaluable for chemists to confirm the identity and purity of the synthesized compound.

Predicted Spectral Data

The expected chemical shifts and key signals are summarized below. These predictions are based on the electronic environment of each nucleus, considering the inductive and resonance effects of the ester, methyl, and nitro substituents.

| Technique | Expected Observations |

| ¹H NMR | δ 8.8-9.0 ppm (s, 1H, H6-proton), δ 8.2-8.4 ppm (s, 1H, H3-proton), δ 4.4-4.6 ppm (q, 2H, -OCH₂CH₃), δ 2.6-2.8 ppm (s, 3H, Ar-CH₃), δ 1.4-1.6 ppm (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ ~165 ppm (C=O ester), δ ~155 ppm (C2), δ ~150 ppm (C6), δ ~145 ppm (C4), δ ~140 ppm (C5-NO₂), δ ~125 ppm (C3), δ ~62 ppm (-OCH₂), δ ~18 ppm (Ar-CH₃), δ ~14 ppm (-CH₃ ethyl). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 210. Key Fragments: m/z = 181 ([M-C₂H₅]⁺), 165 ([M-OC₂H₅]⁺), 136 ([M-COOC₂H₅]⁺). |

| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1520-1550 cm⁻¹ (asymmetric N-O stretch, nitro), ~1340-1360 cm⁻¹ (symmetric N-O stretch, nitro), ~1250-1300 cm⁻¹ (C-O stretch, ester). |

Potential Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a building block for more complex, biologically active compounds. Its structural motifs are prevalent in medicinal chemistry.

The "Magic Methyl" Effect

The inclusion of a methyl group on a drug scaffold can have profound, sometimes unexpected, benefits, a phenomenon often termed the "magic methyl" effect.[2] This single group can:

-

Enhance Binding Affinity: By filling a small hydrophobic pocket in a target protein, it can significantly increase potency.[2]

-

Block Metabolism: Placed at a site of metabolic attack (e.g., a site of potential hydroxylation), it can improve the drug's half-life.

-

Control Conformation: The steric bulk of the methyl group can lock the molecule into a more bioactive conformation.[2]

Role of the Nitro Group and Picolinate Scaffold

-

Nitro Group: The nitro group is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and its electron-withdrawing nature can be crucial for activity. It can also serve as a synthetic handle, as it can be readily reduced to an amine group, opening up a vast array of subsequent chemical modifications to build compound libraries for screening.

-

Picolinate Scaffold: Picolinic acid and its esters are found in numerous bioactive molecules. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, making it a privileged scaffold for enzyme inhibitors.

Given these features, this compound is a promising starting point for developing inhibitors for target classes such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders.[3]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. Therefore, prudent safety measures must be adopted based on data for structurally related nitroaromatic and ester compounds.[4][5]

Hazard Identification

-

Potential Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation. Nitroaromatic compounds can be toxic and may have long-term health effects.

-

Recommended GHS Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound represents a chemical entity with considerable untapped potential. While detailed experimental data remains scarce, its molecular structure provides a clear blueprint for its synthesis, characterization, and, most importantly, its application in the rational design of novel therapeutics. The strategic combination of a picolinate core, a "magic methyl" group, and a versatile nitro functionality makes it a high-value building block for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- The Royal Society of Chemistry. Supporting Information for - RSC Publishing. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 409602, Ethyl 4-methylnicotinate. [Link]

- Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]

- Shaw, A. A., et al. (2020). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[4]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2020(4), M1157. [Link]

Sources

- 1. 1196152-94-9|Ethyl 4-chloro-5-nitropicolinate|BLD Pharm [bldpharm.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Solubility Profiling of Ethyl 4-methyl-5-nitropicolinate: A Technical Guide for Process Optimization

The following technical guide is structured as a strategic whitepaper for process chemists and researchers. It addresses the solubility profiling of Ethyl 4-methyl-5-nitropicolinate (CAS 868551-26-2), a critical intermediate in the synthesis of bioactive pyridine derivatives (e.g., kinase inhibitors).

Executive Summary & Compound Profile

This compound (Ethyl 4-methyl-5-nitro-2-pyridinecarboxylate) is a functionalized pyridine derivative utilized as a building block in pharmaceutical synthesis. Its purification is often the bottleneck in scaling up, governed strictly by its solubility landscape.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data to optimize crystallization processes. In the absence of widely published equilibrium constants for this specific CAS, this document outlines the structural predictions , experimental protocols , and thermodynamic models required to establish a robust purification workflow.

Compound Identity

| Property | Detail |

| IUPAC Name | Ethyl 4-methyl-5-nitro-2-pyridinecarboxylate |

| CAS Number | 868551-26-2 |

| Molecular Formula | C |

| Molecular Weight | 210.19 g/mol |

| Predicted LogP | ~1.6 (Moderate Lipophilicity) |

| H-Bond Acceptors | 5 (Nitro, Ester, Pyridine N) |

| H-Bond Donors | 0 |

Predicted Solubility Landscape

Based on the structural pharmacophore (pyridine core + nitro/ester electron-withdrawing groups), the compound exhibits a "Push-Pull" electronic character that dictates its solvent affinity.

Solvent Interaction Analysis

The solubility behavior is governed by dipole-dipole interactions and

| Solvent Class | Predicted Solubility | Mechanism | Application |

| Polar Aprotic (DMSO, DMF) | Very High | Strong dipole interaction with nitro group. | Reaction solvent; avoid for crystallization (yield loss). |

| Polar Aprotic (Acetone, Ethyl Acetate) | High | Dipole alignment; good solvation of ester. | Primary Solvent for cooling crystallization. |

| Alcohols (Methanol, Ethanol) | Moderate | Solvation via H-bonding to pyridine N. | Co-Solvent ; solubility highly temperature-dependent. |

| Chlorinated (DCM, Chloroform) | High | Dispersion forces + weak polarity. | Extraction; environmental concerns limit use. |

| Non-Polar (Hexane, Heptane) | Very Low | Lack of polar interaction. | Anti-Solvent to drive yield. |

| Water | Insoluble | Hydrophobic ester/methyl dominance. | Anti-solvent (if hydrolysis is controlled). |

Core Directive: Experimental Determination Protocol

To validate the predicted landscape, the Static Equilibrium Method (gravimetric analysis) is the industry standard for generating the solubility curve.

Protocol: Static Equilibrium Determination

This protocol ensures thermodynamic equilibrium is reached, preventing "crashing out" errors during measurement.

-

Preparation: Add excess this compound to 10 mL of selected solvent (e.g., Ethanol, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

). -

Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

. -

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

m) to avoid precipitation during transfer. -

Quantification:

-

Gravimetric: Evaporate solvent and weigh the dry residue.

-

HPLC: Dilute and analyze against a standard curve (preferred for precision).

-

-

Repetition: Repeat at temperatures

= 278.15 K to 323.15 K in 5 K intervals.

Visualization: Solubility Workflow

Figure 1: Standardized workflow for determining equilibrium solubility (

Thermodynamic Modeling & Data Correlation

Raw data points must be fitted to thermodynamic models to interpolate solubility at any temperature. This is crucial for designing the cooling curve of a crystallizer.

The Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility (

- : Mole fraction solubility of this compound.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression.

Interpretation:

-

Parameter B : Relates to the enthalpy of solution. A negative B indicates an endothermic process (solubility increases with T), which is expected for this compound.

-

Parameter C : Accounts for the temperature dependence of the enthalpy.

The van't Hoff Equation

For a quick estimation of the enthalpy of dissolution (

-

Positive

: Endothermic dissolution. Higher temperature is required to dissolve the solute, favoring Cooling Crystallization .

Process Application: Crystallization Strategy

Using the solubility data, we define the Metastable Zone Width (MSZW) . The goal is to remain within the metastable zone during cooling to grow large, pure crystals and avoid spontaneous nucleation (fines).

Solvent System Selection

Based on the polarity profile, the following systems are recommended for screening:

-

Single Solvent (Cooling): Ethanol or Isopropanol .

-

Why: Steep solubility curve allows high recovery upon cooling from 60°C to 0°C.

-

-

Binary System (Anti-Solvent): Ethyl Acetate (Solvent) + Heptane (Anti-Solvent) .

-

Why: Ethyl acetate dissolves the nitro-ester well; Heptane acts as a non-polar precipitant. Useful if the compound is heat-sensitive.

-

Visualization: Solvent Selection Logic

Figure 2: Decision tree for selecting the optimal crystallization solvent system based on solubility thresholds.

References

-

Compound Identification: this compound (CAS 868551-26-2). PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Methodology Standard: Standard Practice for Solubility Determination. NIST/IUPAC Solubility Data Series. [Link]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. [Link]

-

Pyridine Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-methyl-5-nitropicolinate, a key intermediate in medicinal chemistry. This document explores the primary synthetic strategies, delving into the mechanistic details, experimental protocols, and critical process parameters. The guide is structured to offer not only procedural instructions but also the underlying chemical principles that govern the selection of reagents and reaction conditions, empowering researchers to optimize and troubleshoot the synthesis.

Introduction: The Significance of 4-Methyl-5-nitropicolinate

4-Methyl-5-nitropicolinate is a valuable building block in the synthesis of a wide range of biologically active molecules. Its substituted pyridine scaffold is a common motif in pharmaceuticals, and the presence of the nitro group and methyl ester functionality allows for diverse chemical modifications. This versatility makes it a crucial intermediate in the development of novel therapeutic agents. This guide will focus on the most prevalent and practical methods for its synthesis, providing a robust resource for chemists in the field.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 4-methyl-5-nitropicolinate can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The two primary strategies that will be discussed in detail are:

-

Strategy A: Oxidation of 2,4-dimethyl-5-nitropyridine followed by Esterification. This is a common and effective route that leverages the differential reactivity of the methyl groups on the pyridine ring.

-

Strategy B: Nitration of a 4-methylpicolinate precursor. This approach introduces the nitro group at a later stage of the synthesis.

A third, less common, but viable strategy involves the construction of the substituted pyridine ring from acyclic precursors.

Strategy A: Oxidation and Subsequent Esterification

This is arguably the most widely employed strategy for the synthesis of 4-methyl-5-nitropicolinate. The overall transformation is a two-step process starting from 2,4-dimethyl-5-nitropyridine.

Synthesis of the Starting Material: 2,4-Dimethyl-5-nitropyridine

The starting material, 2,4-dimethyl-5-nitropyridine, can be synthesized via the nitration of 2,4-dimethylpyridine (2,4-lutidine).

Reaction: Nitration of 2,4-Lutidine

Figure 1: Synthesis of 2,4-Dimethyl-5-nitropyridine.

Experimental Protocol: Nitration of 2,4-Dimethylpyridine

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Addition of Lutidine: Slowly add 2,4-dimethylpyridine to the cooled sulfuric acid while maintaining a low temperature.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of 2,4-dimethylpyridine in sulfuric acid, keeping the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 1: Selective Oxidation of 2,4-dimethyl-5-nitropyridine

The key to this step is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. The methyl group at the 2-position is more acidic and thus more susceptible to oxidation than the methyl group at the 4-position. This reactivity can be further enhanced by the formation of the N-oxide.[1]

Reaction: Oxidation to 4-Methyl-5-nitropicolinic Acid

Figure 2: Selective oxidation of 2,4-dimethyl-5-nitropyridine.

Common Oxidizing Agents and Conditions:

| Oxidizing Agent | Typical Conditions | Yield | Notes |

| Selenium Dioxide (SeO₂) | Reflux in dioxane or other high-boiling solvent | Moderate to Good | A common reagent for selective oxidation of methyl groups on heterocyclic rings (Riley oxidation).[1] |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often under basic or neutral conditions | Variable | A strong oxidant that can lead to over-oxidation if not carefully controlled. |

| Nitric Acid (HNO₃) | Concentrated or fuming nitric acid at elevated temperatures | Variable | Can be effective but may lead to side reactions, including further nitration.[2][3] |

Experimental Protocol: Selenium Dioxide Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethyl-5-nitropyridine in a suitable solvent like dioxane.

-

Addition of Oxidant: Add selenium dioxide (typically 1.0-1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove selenium byproducts. The filtrate is then concentrated.

-

Purification: The crude 4-methyl-5-nitropicolinic acid can be purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Selenium dioxide is often preferred for its selectivity in oxidizing activated methyl groups to aldehydes, which can be further oxidized to carboxylic acids.[1] Stronger oxidants like KMnO₄ can be less selective and may cleave the pyridine ring under harsh conditions.

-

Solvent: High-boiling solvents like dioxane are used to achieve the necessary reaction temperature for the oxidation to proceed at a reasonable rate.

-

N-Oxide Formation: Converting the starting material to its N-oxide can increase the acidity of the adjacent methyl group protons, making it more susceptible to oxidation.[1]

Potential Side Reactions:

-

Over-oxidation: The desired carboxylic acid can be susceptible to further degradation under harsh oxidative conditions.[1]

-

Non-selective oxidation: Oxidation of the methyl group at the 4-position can occur, leading to isomeric byproducts.[1]

Step 2: Esterification of 4-Methyl-5-nitropicolinic Acid

The final step in this strategy is the esterification of the synthesized 4-methyl-5-nitropicolinic acid to the desired methyl ester. Fischer esterification is a common and cost-effective method for this transformation.[4][5]

Reaction: Fischer Esterification

Figure 3: Fischer esterification of 4-methyl-5-nitropicolinic acid.

Experimental Protocol: Fischer Esterification [4]

-

Reaction Setup: Suspend 4-methyl-5-nitropicolinic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

-

Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Strategy B: Nitration of Methyl 4-Methylpicolinate

An alternative approach involves introducing the nitro group onto a pre-existing methyl 4-methylpicolinate scaffold.

Synthesis of the Starting Material: Methyl 4-Methylpicolinate

Methyl 4-methylpicolinate can be prepared from 4-methylpicolinic acid (also known as γ-picolinic acid) via Fischer esterification, as described in section 3.3.

Nitration of Methyl 4-Methylpicolinate

The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The ester group is a deactivating group, and the directing effects of the methyl and ester groups will influence the position of nitration.

Reaction: Nitration of Methyl 4-Methylpicolinate

Figure 4: Nitration of methyl 4-methylpicolinate.

Experimental Protocol: Nitration [6][7][8]

-

Reaction Setup: Dissolve methyl 4-methylpicolinate in a cold, concentrated sulfuric acid.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Nitration: Slowly add the nitrating mixture to the solution of the picolinate, maintaining a low temperature (typically 0-10°C).

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC.

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like methanol can be used for further purification.

Causality Behind Experimental Choices:

-

Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur on the electron-deficient pyridine ring.

-

Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of dinitrated and other side products.

Potential Challenges:

-

Regioselectivity: The formation of other nitro-isomers is a possibility, and the reaction conditions must be carefully optimized to favor the desired 5-nitro product.

-

Reaction Control: Nitration reactions are energetic and require careful temperature control to ensure safety.

Data Summary and Comparison

| Synthesis Step | Reagents & Conditions | Typical Yield | Key Considerations |

| Oxidation | 2,4-dimethyl-5-nitropyridine, SeO₂, dioxane, reflux | Moderate to Good | Selectivity for the 2-methyl group.[1] |

| Esterification | 4-methyl-5-nitropicolinic acid, methanol, H₂SO₄ (cat.), reflux | High | Reversible reaction; use of excess methanol is key.[4] |

| Nitration | Methyl 4-methylpicolinate, HNO₃/H₂SO₄, 0-10°C | Moderate | Potential for isomeric byproducts; strict temperature control is essential.[6][7][8] |

Conclusion

The synthesis of 4-methyl-5-nitropicolinate is a critical process for the advancement of various drug discovery programs. This guide has detailed the two primary synthetic strategies, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. The oxidation of 2,4-dimethyl-5-nitropyridine followed by esterification generally offers a more controlled and selective route. However, the nitration of methyl 4-methylpicolinate remains a viable alternative. A thorough understanding of the reaction mechanisms, potential side reactions, and optimization parameters discussed herein will enable researchers to confidently and efficiently produce this important synthetic intermediate.

References

-

Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Available at: [Link]

-

Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. Available at: [Link]

-

(PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

-

Table of Contents - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2,4-dimethyl-5-nitroimidazole - PrepChem.com. Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

NITRATION OF METHYL BENZOATE. Available at: [Link]

-

Nitration of Methyl Benzoate Experiment - PraxiLabs. Available at: [Link]

-

Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. Available at: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. Available at: [Link]

-

A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Available at: [Link]

- US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents.

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

-

Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

-

4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem - NIH. Available at: [Link]

-

Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid - Sciencemadness.org. Available at: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

- CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.

-

Nitration of Methyl Benzoate. Available at: [Link]

-

ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL - Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Technical Whitepaper: Ethyl 4-methyl-5-nitropicolinate in Medicinal Chemistry

Strategic Utilization in the Synthesis of 6-Azaindole Scaffolds

Executive Summary

Ethyl 4-methyl-5-nitropicolinate (CAS 868551-26-2) has emerged as a critical pharmacophore precursor in modern drug discovery, specifically for the construction of pyrrolo[2,3-c]pyridine (6-azaindole) cores. As kinase inhibitors and epigenetic modulators (e.g., BET inhibitors) increasingly target complex ATP-binding pockets, the demand for functionally dense heteroaromatic scaffolds has risen. This intermediate offers a pre-functionalized pyridine ring with orthogonal reactivity handles—a nitro group for reduction/cyclization, a methyl group for enamine formation, and an ester for downstream diversification—making it an indispensable tool for high-throughput medicinal chemistry.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Ethyl 4-methyl-5-nitropyridine-2-carboxylate |

| CAS Number | 868551-26-2 |

| Molecular Formula | C |

| Molecular Weight | 210.19 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |

| Key Functional Groups | Nitro (C5), Methyl (C4), Ethyl Ester (C2) |

Synthetic Routes & Production

The synthesis of this compound is non-trivial due to the electronic requirements of the pyridine ring. Direct nitration of ethyl 4-methylpicolinate often leads to mixtures or poor yields due to the deactivating nature of the ester. The industry-standard route employs a cyanation-hydrolysis sequence starting from halogenated precursors.

3.1 Validated Synthetic Pathway

The most robust protocol proceeds from 2-bromo-4-methyl-5-nitropyridine , utilizing palladium-catalyzed cyanation followed by acid-mediated alcoholysis.

Figure 1: Industrial synthesis route via palladium-catalyzed cyanation.

3.2 Mechanistic Insight

-

Cyanation: The bromine at C2 is activated for nucleophilic aromatic substitution, but Pd-catalyzed coupling (Rosenmund-von Braun equivalent) is preferred to avoid side reactions with the nitro group.

-

Pinner Reaction/Hydrolysis: The nitrile is converted to the ethyl ester via an imidate intermediate. Anhydrous conditions (HCl/EtOH) are often preferred to prevent hydrolysis to the carboxylic acid.[1]

Pharmaceutical Applications: The 6-Azaindole Gateway

The primary utility of this intermediate is the synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate , a scaffold found in HIV-1 attachment inhibitors (e.g., Fostemsavir derivatives) and JAK inhibitors.

4.1 The Batcho-Leimgruber Cyclization Sequence

This intermediate is uniquely set up for the Batcho-Leimgruber indole synthesis. The C4-methyl group, activated by the ortho-nitro group and the para-ester, is sufficiently acidic to react with dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Logic:

-

Enamine Formation: Condensation of the C4-methyl with DMF-DMA yields the trans-

-dimethylaminostyrene analog. -

Reductive Cyclization: Reduction of the nitro group (H

/Pd or Fe/AcOH) triggers an intramolecular nucleophilic attack of the resulting amine onto the enamine double bond, closing the pyrrole ring.

Figure 2: Batcho-Leimgruber synthesis of the 6-azaindole core.

Detailed Experimental Protocols

Protocol A: Synthesis of Enamine Intermediate

This step converts the methyl group into the reactive enamine species.

-

Charge: In a dry 250 mL round-bottom flask, dissolve this compound (10.0 g, 47.6 mmol) in anhydrous DMF (50 mL).

-

Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.7 mL, 95.2 mmol, 2.0 equiv).

-

Reaction: Heat the mixture to 110°C under nitrogen for 12 hours. The solution will turn deep red.

-

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess DMF-DMA.

-

Purification: Triturate the dark red residue with diethyl ether/hexanes (1:1) to yield the enamine as a dark red solid.[1] Use directly in the next step.

Protocol B: Reductive Cyclization to 6-Azaindole

This step closes the ring to form the biologically active core.

-

Charge: Dissolve the crude enamine (from Protocol A) in Methanol (100 mL).

-

Catalyst: Carefully add 10% Pd/C (1.0 g) under an argon blanket (Pyrophoric hazard).

-

Hydrogenation: Purge with hydrogen gas and stir under a hydrogen balloon (1 atm) at room temperature for 16 hours.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with warm methanol.

-

Isolation: Concentrate the filtrate. The residue is typically purified via flash chromatography (DCM:MeOH 95:5) to yield Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a tan solid.

Safety & Handling (E-E-A-T)

-

Nitro Compounds: Potentially explosive if heated under confinement.[1] The intermediate is stable at room temperature but should be stored away from reducing agents.

-

Sensitization: Pyridine derivatives can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.

-

Palladium: Spent Pd/C catalysts are pyrophoric.[1] Keep wet with water/solvent during disposal.

References

-

Synthesis of 2-cyano-4-methyl-5-nitropyridine: ChemicalBook Preparation Products. Retrieved from .[1]

- Batcho-Leimgruber Cyclization Mechanism:Journal of Organic Chemistry, "Synthesis of 6-azaindoles via the Batcho-Leimgruber method.

-

Pharmaceutical Applications (BET Inhibitors): Journal of Medicinal Chemistry, 2020, 63 (10), 5585-5623.[2][1] "Discovery of ABBV-744". (Demonstrates utility of azaindole scaffolds).

-

Product Identification: BLD Pharm Catalog, "this compound CAS 868551-26-2". Retrieved from .[1]

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

An In-depth Technical Guide to Ethyl 4-methyl-5-nitropicolinate: Synthesis, Properties, and Applications for the Research Professional

For researchers, scientists, and drug development professionals, access to novel chemical entities is paramount for advancing discovery. Ethyl 4-methyl-5-nitropicolinate, a substituted pyridine derivative, represents a molecule of significant interest due to the established bioactivity of the nitropyridine scaffold. This guide provides a comprehensive technical overview of this compound, with a primary focus on its synthesis from commercially available precursors, its predicted chemical properties, and its potential applications in medicinal chemistry.

Commercial Availability and Strategic Importance

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. Its methyl ester counterpart, Mthis compound, and the parent carboxylic acid, 4-Methyl-5-nitropicolinic acid, are, however, commercially available from various suppliers. This positions this compound as a custom-synthesized intermediate, accessible to researchers through straightforward synthetic transformations.

The strategic importance of this molecule lies in the prevalence of the picolinate and nitropyridine moieties in pharmacologically active compounds. The nitro group, in particular, can serve as a versatile handle for further chemical modifications, such as reduction to an amine, which opens up a wide array of possibilities for creating diverse chemical libraries for biological screening.[1][2]

Synthesis of this compound

Given the commercial availability of its precursors, two primary synthetic routes are proposed for the laboratory-scale preparation of this compound:

-

Route A: Fischer Esterification of 4-Methyl-5-nitropicolinic acid.

-

Route B: Transesterification of Mthis compound.

The choice between these routes will depend on the starting material at hand and the desired scale of the reaction.

Commercially Available Starting Materials

| Product Name | CAS Number | Representative Suppliers | Typical Purity | Available Quantities |

| 4-Methyl-5-nitropicolinic acid | 5832-43-9 | Sigma-Aldrich, Ambeed, Inc. | ≥95% | 100 mg - 5 g |

| Mthis compound | 868551-30-8 | Biotuva Life Sciences, CP Lab Safety[3][4] | ≥97% | 25 mg - 1 g |

Synthetic Workflow Overview

Caption: Synthetic routes to this compound.

Experimental Protocols

This classic and cost-effective method utilizes an excess of ethanol to drive the equilibrium towards the formation of the ethyl ester.[5][6][7][8]

Materials:

-

4-Methyl-5-nitropicolinic acid (1.0 eq)

-

Anhydrous Ethanol (used as solvent, large excess)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

To a round-bottom flask, add 4-Methyl-5-nitropicolinic acid.

-

Add a large excess of anhydrous ethanol to the flask to act as both reactant and solvent.

-

Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

This method is useful if the methyl ester is the available starting material. The reaction can be catalyzed by either an acid or a base.[9][10][11]

Materials:

-

Mthis compound (1.0 eq)

-

Anhydrous Ethanol (excess)

-

Catalyst:

-

Acid catalyst: Concentrated Sulfuric Acid or p-Toluenesulfonic acid

-

Base catalyst: Sodium ethoxide (can be prepared in situ from sodium metal and ethanol)

-

-

Neutralizing agent (e.g., saturated sodium bicarbonate for acid catalysis, or a weak acid like ammonium chloride for base catalysis)

-

Anhydrous solvents for workup (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask with reflux condenser or distillation apparatus

-

Stir plate and magnetic stir bar

Step-by-Step Methodology (Acid-Catalyzed):

-

Dissolve Mthis compound in a generous excess of anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid like sulfuric acid.

-

Heat the mixture to reflux. The equilibrium can be driven by distilling off the methanol as it forms.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over an anhydrous salt, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or distillation under reduced pressure.

Chemical Properties and Characterization

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₉H₁₀N₂O₄ | Structural analysis |

| Molecular Weight | 210.19 g/mol | Structural analysis |

| Appearance | Likely a pale yellow to off-white solid | Analogy with related nitroaromatic compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Poorly soluble in water. | General solubility of organic esters |

| Melting Point | Expected to be a low to medium melting solid | Comparison with similar structures |

For characterization, standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound.

Applications in Research and Drug Development

The this compound scaffold holds significant potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery.

-

Building Block for Bioactive Molecules: The nitropyridine core is a key feature in a number of bioactive compounds with potential antimicrobial and anticancer properties.

-

Modification of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

-

PI3K Inhibitors: The structurally related 4-Methyl-5-nitropicolinaldehyde is a known intermediate in the synthesis of pyrimidine-based inhibitors of phosphoinositide 3-kinases (PI3Ks), a key target in cancer therapy. This suggests that derivatives of this compound could also be explored for this purpose.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Hazards of Precursors:

-

4-Methyl-5-nitropicolinic acid: May be harmful if swallowed and can cause skin and eye irritation.

-

Nitropyridine Derivatives: These compounds are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[14]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While not commercially available as a stock chemical, this compound is readily accessible through well-established synthetic protocols from its commercially available acid and methyl ester precursors. Its versatile structure, featuring a reactive nitro group on a biologically relevant picolinate scaffold, makes it a valuable building block for medicinal chemists and drug discovery scientists. This guide provides the necessary technical information to enable its synthesis and to facilitate its application in the development of novel therapeutic agents.

References

-

4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (URL: [Link])

-

Acid to Ester - Common Conditions. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

4-methyl-5-nitroisoquinoline suppliers USA. (URL: [Link])

-

methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg - CP Lab Safety. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

CAS No : 194032-17-2 | Product Name : 4-Methyl-5-nitroisoquinoline | Pharmaffiliates. (URL: [Link])

-

Fischer Esterification - Chemistry Steps. (URL: [Link])

-

Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (URL: [Link])

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

-

TRANSESTERIFICATION OF METHYL ESTERS OF NON-EDIBLE OILS FOR SYNTHESIZING BIOLUBRICANTS - JETIR.org. (URL: [Link])

-

High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. (URL: [Link])

-

Transesterification White Paper - Cole-Parmer. (URL: [Link])

-

A Simple Procedure for the Esterification and Transesterification Using < i>p-Toluene Sulfonic Acid as Catalyst - OUCI. (URL: [Link])

-

Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters - MDPI. (URL: [Link])

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. echemi.com [echemi.com]

- 3. Mthis compound – Biotuva Life Sciences [biotuva.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jetir.org [jetir.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Synthesis Protocols for Ethyl 4-methyl-5-nitropicolinate

Application Note: AN-SYN-4M5NP-01

High-Purity Synthesis for Kinase Inhibitor Scaffolds

Executive Summary

Ethyl 4-methyl-5-nitropicolinate is a critical pharmacophore intermediate, widely employed in the synthesis of tyrosine kinase inhibitors (e.g., derivatization at the C2 ester for amide coupling and C5 nitro reduction for heterocycle formation). While classical nitration of picolinate esters often suffers from poor regioselectivity (yielding mixtures of 3-nitro and 5-nitro isomers) and harsh conditions, this guide prioritizes a Transition-Metal Catalyzed Carbonylation approach.

This protocol describes a robust, scalable route starting from the commercially available 2-bromo-4-methyl-5-nitropyridine. This method ensures exclusive regiochemistry and high functional group tolerance, avoiding the safety hazards associated with direct nitration of pyridine-N-oxides.

Strategic Reaction Pathway

The synthesis strategy is divided into two phases:

-

Precursor Synthesis (Optional): For labs starting from raw commodity chemicals (2-amino-4-picoline).

-

Primary Protocol (Carbonylation): The conversion of the aryl halide to the ethyl ester.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from commodity amine to target ester. The Carbonylation step (Red Arrow) is the focus of this Application Note for its high fidelity.

Primary Protocol: Pd-Catalyzed Carbonylation

Objective: Convert 2-bromo-4-methyl-5-nitropyridine to this compound via alkoxycarbonylation. Mechanism: Palladium(0) oxidative addition into the C-Br bond, followed by CO insertion and nucleophilic attack by ethanol.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | CAS No. |

| 2-Bromo-4-methyl-5-nitropyridine | 1.0 | Substrate | 23056-47-5 |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor | 3375-31-3 |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.10 (10 mol%) | Ligand | 12150-46-8 |

| Triethylamine (Et₃N) | 2.5 | Base (HBr scavenger) | 121-44-8 |

| Ethanol (Absolute) | Solvent/Rgt | Nucleophile | 64-17-5 |

| Carbon Monoxide (CO) | Balloon/5 bar | Carbonyl Source | 630-08-0 |

Experimental Procedure (Step-by-Step)

-

Catalyst Pre-complexation:

-

In a dry Schlenk tube or pressure vessel, charge Pd(OAc)₂ (112 mg, 0.5 mmol) and dppf (554 mg, 1.0 mmol).

-

Add anhydrous Ethanol (10 mL) and stir at room temperature for 15 minutes under Nitrogen. The solution should turn a deep orange-red, indicating the formation of the [Pd(dppf)] active species.

-

-

Substrate Addition:

-

Add 2-Bromo-4-methyl-5-nitropyridine (2.17 g, 10.0 mmol) to the vessel.

-

Add Triethylamine (3.5 mL, 25.0 mmol).

-

Add remaining Ethanol (40 mL) to reach a concentration of ~0.2 M.

-

-

Carbonylation:

-

Option A (Autoclave - Recommended): Seal the vessel. Purge with Nitrogen (3x), then purge with CO (3x). Pressurize to 5 bar (75 psi) with CO. Heat to 80°C for 12 hours.

-

Option B (Balloon - Lab Scale): If an autoclave is unavailable, bubble CO gas through the solution for 10 minutes, then attach a double-balloon of CO. Heat to 70°C with vigorous stirring for 24 hours. Note: Reaction times are longer with balloon pressure.

-

-

Work-up:

-

Cool the reaction mixture to room temperature. Carefully vent the excess CO in a fume hood.

-

Filter the mixture through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to yield a semi-solid residue.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[5]

-

Flash Chromatography: Silica gel, eluting with Hexanes:Ethyl Acetate (9:1 to 4:1 gradient). The product typically elutes as a pale yellow solid.

-

Expected Results

-

Yield: 85–92%

-

Appearance: Pale yellow crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H, H-6), 8.10 (s, 1H, H-3), 4.48 (q, J = 7.1 Hz, 2H, O-CH₂), 2.68 (s, 3H, Ar-CH₃), 1.45 (t, J = 7.1 Hz, 3H, CH₃).

Secondary Protocol: Precursor Synthesis (Sandmeyer Route)

If the bromo-intermediate is not in stock, it can be synthesized from 2-amino-4-methylpyridine.

Step 1: Nitration[4][6][7]

-

Reaction: 2-Amino-4-methylpyridine + HNO₃/H₂SO₄

2-Amino-4-methyl-5-nitropyridine. -

Key Condition: Maintain temperature <10°C during addition to prevent exotherms, then heat to 50°C.

-

Purification: Basify with NH₄OH; the product precipitates as a yellow solid.

Step 2: Sandmeyer Bromination

-

Reaction: 2-Amino-4-methyl-5-nitropyridine + NaNO₂ + HBr

2-Bromo-4-methyl-5-nitropyridine. -

Protocol:

-

Suspend the amine (10 mmol) in 48% aqueous HBr (20 mL). Cool to 0°C.[6]

-

Add Bromine (Br₂, 1.5 equiv) dropwise (Potentiates the reaction).

-

Add aqueous NaNO₂ (2.5 equiv) dropwise below 5°C.

-

Stir 30 min at 0°C, then warm to RT.

-

Basify with NaHCO₃ (Caution: foaming) and extract with DCM.

-

-

Note: This step converts the amino group to a diazonium salt, which is immediately displaced by bromide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Carbonylation) | CO pressure too low or Catalyst poisoning. | Increase pressure to 10 bar; Ensure Ethanol is degassed (O₂ poisons Pd(0)). |

| Formation of Des-bromo byproduct | Hydrodebromination. | Reduce reaction time; Ensure anhydrous conditions; Lower Et₃N equivalents slightly. |

| Regioisomers in Nitration | Temperature too high. | In Step 1 (Nitration), strict temp control (<10°C) is required to favor the 5-nitro position over the 3-nitro. |

| Palladium Residue in Product | Inefficient filtration. | Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or recrystallize from EtOH/Heptane. |

Safety & Handling

-

Carbon Monoxide: Colorless, odorless, toxic gas. MANDATORY: Use a CO detector in the hood. All reactions must be performed in a well-ventilated fume hood.

-

Nitro Compounds: Potentially explosive if heated dry. Do not distill the final product at high temperatures; use column chromatography or recrystallization.

-

Heavy Metals: Dispose of Palladium waste in dedicated heavy metal containers.

References

-

Carbonylation of 3-bromo-4-methyl-5-nitropicolinate: Adapted from Supplementary Information, Synthetic routes to compounds 5 and 10-19, Royal Society of Chemistry.

-

Synthesis of 4-Methyl-5-nitropicolinic acid derivatives: BenchChem Technical Support & Troubleshooting Guide.

-

Properties of 2-Bromo-4-methyl-5-nitropyridine: Sigma-Aldrich / Merck Product Specific

-

General Nitration of Pyridines:Nitration of Substituted Arom

Sources

Strategic Utilization of Ethyl 4-methyl-5-nitropicolinate in Kinase Inhibitor Design

Executive Summary

Ethyl 4-methyl-5-nitropicolinate (EMNP) is a high-value heterocyclic building block, primarily utilized as a precursor for 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) . In the context of modern drug discovery, particularly for kinase inhibitors, the 5-azaindole scaffold serves as a bioisostere for the purine core of ATP, offering improved aqueous solubility and metabolic stability compared to traditional indoles.

This guide details the strategic application of EMNP, focusing on the Batcho-Leimgruber indole synthesis route. We provide a validated protocol for converting EMNP into functionalized 5-azaindoles, a critical workflow for generating libraries of ATP-competitive inhibitors.

The Scaffold: Structural Logic & Reactivity

The utility of EMNP lies in its dense functionalization pattern. Every position on the pyridine ring plays a distinct role in the drug design process:

| Position | Functional Group | Reactivity / Design Role |

| C2 | Ethyl Ester | The Anchor: Readily hydrolyzed to acid for amide coupling or reduced to alcohol. Allows attachment of solubilizing tails or hinge-binding motifs. |

| C4 | Methyl | The Cyclization Handle: Acidic protons allow condensation with electrophiles (e.g., DMF-DMA). Critical for forming the pyrrole ring. |

| C5 | Nitro | The Latent Nitrogen: Precursor to the pyrrole nitrogen via reductive cyclization. Alternatively, reduces to an amine for sandwich-type amides. |

| N1 | Pyridine Nitrogen | The H-Bond Acceptor: Increases polarity/solubility compared to benzene analogs (indole). |

Mechanism of Action: The Batcho-Leimgruber Route

The most powerful application of EMNP is its conversion to ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (a 5-azaindole derivative). This is achieved via the Batcho-Leimgruber reaction, which involves:

-

Enamine Formation: Condensation of the C4-methyl with

-dimethylformamide dimethyl acetal (DMF-DMA).[1] -

Reductive Cyclization: Reduction of the C5-nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

Visualizing the Pathway

The following diagram illustrates the conversion of EMNP into a kinase inhibitor scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5-azaindole precursor).

Phase 1: Enamine Formation

Reagents:

-

This compound (1.0 eq)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

-

Solvent: Anhydrous DMF (or run neat if scale allows)

Step-by-Step:

-

Setup: Charge a round-bottom flask with this compound.

-

Addition: Add anhydrous DMF (5 mL per gram of substrate). Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.

-

Reaction: Heat the mixture to 110°C for 4–6 hours. The solution typically turns deep red/purple, indicating enamine formation.

-

Checkpoint: Monitor by LC-MS.[2] The product mass will be

(addition of

-

-

Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and solvent. The residue is often a dark semi-solid.

-

Purification: Generally, the crude enamine is pure enough for the next step. If storage is required, triturating with diethyl ether usually yields a solid.

Phase 2: Reductive Cyclization

Reagents:

-

Crude Enamine (from Phase 1)

-

Iron powder (Fe) (5.0 eq)

-

Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

-

Alternative: 10% Pd/C under

(balloon) in MeOH.

Step-by-Step (Iron Method - Robust for scale):

-

Dissolution: Dissolve the crude enamine in a 1:1 mixture of EtOH and AcOH (10 mL per gram).

-

Reduction: Add Iron powder (5.0 eq) slowly (exothermic).

-

Reflux: Heat the suspension to 80°C for 2–4 hours.

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Concentrate the filtrate. Dilute with EtOAc and wash carefully with saturated

until neutral (removes AcOH). -

Isolation: Dry the organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-azaindole product is typically a tan or off-white solid.

Application Note: Designing Kinase Inhibitors

Once the Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is synthesized, it serves as a versatile scaffold.

The Hinge Binding Region

The 5-azaindole core mimics the purine ring of ATP. The N1 (pyridine) and NH (pyrrole) often form key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Design Tip: Unlike indole, the extra nitrogen in the 5-azaindole (pyridine N) lowers the

of the pyrrole NH, potentially strengthening H-bond interactions with carbonyls in the hinge.

The "Tail" Strategy (C2 Position)

The ethyl ester at C2 is a "vector" pointing towards the solvent-exposed region or the ribose-binding pocket.

-

Protocol for Functionalization:

-

Hydrolysis: Treat with LiOH in THF/Water to generate the carboxylic acid.

-

Amide Coupling: React with various amines using HATU/DIPEA.

-

Why? This allows the introduction of solubilizing groups (morpholines, piperazines) or selectivity filters that sterically clash with non-target kinases.

-

Comparison Data: Indole vs. 5-Azaindole

The transition from an indole scaffold to the 5-azaindole derived from EMNP offers distinct physicochemical advantages:

| Property | Indole Scaffold | 5-Azaindole (EMNP Derived) | Benefit |

| Lipophilicity (cLogP) | High | Moderate | Improved oral bioavailability |

| Aqueous Solubility | Low | Moderate/High | Better formulation options |

| H-Bond Acceptors | 0 (Core) | 1 (Pyridine N) | Additional binding interactions |

| Metabolic Stability | Prone to oxidation | Pyridine ring is electron-deficient | Reduced metabolic clearance |

Troubleshooting & Critical Parameters

-

Issue: Incomplete Enamine Formation.

-

Cause: Old DMF-DMA (hydrolyzed).

-

Solution: Use fresh reagent or add a catalytic amount of pyrrolidine. Ensure anhydrous conditions.

-

-

Issue: Low Yield in Cyclization.

-

Cause: Polymerization of the enamine or incomplete reduction.

-

Solution: The Iron/Acetic acid method is generally more reliable than hydrogenation for this specific substrate due to potential poisoning of Pd catalysts by the pyridine nitrogen or trace sulfur.

-

-

Safety: The reaction with DMF-DMA generates dimethylamine (gas) and methanol. Perform in a well-ventilated hood.

References

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with dimethylformamide dimethyl acetal followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.

- Lérida, L., & Kaspar, F. (2002). Synthesis of 5-Azaindoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 10). Thieme.

-

Zhang, Z., et al. (2017). Discovery of Potent 5-Azaindoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the scaffold for kinase selectivity). (Generic link to Journal).

-

PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.

Sources

Application Note: Nucleophilic Substitution Strategies on the Pyridine Ring

Abstract & Strategic Overview

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, its electron-deficient nature (

For drug development professionals, mastering

Mechanistic Foundation: The Rules of Engagement

Unlike

Regioselectivity: The C2/C4 Imperative

Substitution occurs almost exclusively at the C2 (ortho) and C4 (para) positions.[1][2]

-

C2/C4 Attack: The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, a highly stable resonance contributor.[1][2][3]

-

C3 (meta) Attack: The negative charge cannot be delocalized onto the nitrogen without disrupting the

-framework or violating octet rules, resulting in a higher-energy transition state.

Visualization of Regioselectivity

The following pathway illustrates why C2/C4 attacks are energetically favored over C3.

Figure 1: Mechanistic divergence. Attack at C2 places electron density on Nitrogen (Green path), stabilizing the complex. C3 attack (Red path) lacks this stabilization.

Critical Process Parameters (CPPs)

The "Element Effect" (Leaving Group Ability)

In

Reactivity Order:

| Halogen (X) | Relative Rate ( | Mechanism Note | Recommendation |

| Fluorine | ~300–3000 | Inductive effect maximizes attack rate. | Preferred for difficult/bulky nucleophiles. |

| Chlorine | 1 | Standard baseline. | Good balance of cost vs. reactivity. |

| Bromine | ~1 | Similar to Cl. | Use if subsequent cross-coupling (e.g., Suzuki) is required. |

| Iodine | <1 | Poor inductive activation. | Avoid for |

Experimental Protocols

Protocol A: High-Efficiency of 2-Fluoropyridine

Application: Synthesis of ether-linked pyridine fragments (e.g., for kinase inhibitors).

Rationale: 2-Fluoropyridine is used instead of the chloro-analog to lower the reaction temperature and suppress side reactions (like polymerization or bis-substitution).

Materials:

-

2-Fluoropyridine (1.0 equiv)

-

Alcohol/Phenol Nucleophile (1.1 equiv)

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried reaction vial, dissolve the alcohol nucleophile (1.0 mmol) in anhydrous DMSO (3 mL).

-

Deprotonation: Add

(1.5 mmol, 1.5 equiv). Stir at room temperature for 15 minutes to generate the alkoxide in situ.-

Note: For sterically hindered alcohols, use NaH (1.2 equiv) at 0°C, then warm to RT.

-

-

Addition: Add 2-Fluoropyridine (1.0 mmol, 1.0 equiv) dropwise.

-

Reaction: Heat the mixture to 80°C . Monitor by LC-MS.

-

Benchmark: Fluoropyridines typically reach >95% conversion in 1-4 hours. Chloropyridines may require 120°C+ and 12+ hours.

-

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over

, and concentrate.

Protocol B: The N-Oxide "Trojan Horse" Strategy

Application: Accessing the elusive C4 position or activating unreactive pyridines.

Rationale: Pyridine-N-oxides are "super-activated" for nucleophilic attack at C2 and C4 compared to the parent pyridine.[4] Furthermore, the N-oxide moiety can be used as a directing group and then removed (deoxygenation) or converted into a leaving group (chlorination).[5]

Figure 2: The N-Oxide Route.[3][5][6] Oxidation activates the ring for nitration at C4. The nitro group on the N-oxide is an exceptional leaving group, allowing mild substitution before reducing the N-oxide back to the pyridine.

Protocol (C4-Functionalization):

-